molecular formula C23H23ClN2OS B2555384 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide CAS No. 338957-45-2

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide

Cat. No.: B2555384
CAS No.: 338957-45-2
M. Wt: 410.96
InChI Key: ZIJIJMKLJAGWGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring (a type of heterocyclic compound), a phenyl group (a type of aromatic hydrocarbon), and an acetamide group (a type of amide). These functional groups could potentially confer various chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and acetamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiazole ring might participate in reactions with electrophiles or nucleophiles, and the acetamide group could be involved in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar acetamide group, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Antibacterial Activity

Several compounds, including those similar in structure to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide, have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria. The research by Desai, Shah, Bhavsar, and Saxena (2008) shows that these compounds displayed moderate to good activity, highlighting their potential in antibacterial applications (Desai et al., 2008).

Molecular Structure Analysis

Saravanan, Priya, Anand, Kabilan, and Selvanayagam (2016) conducted a study on a similar acetamide, focusing on its molecular structure. They found that the chlorophenyl ring in these compounds is oriented at specific angles to the thiazole ring, which could be relevant in understanding their interactions and properties (Saravanan et al., 2016).

Anticancer Activity

Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) synthesized new derivatives related to this compound and investigated their anticancer activity. They found that some of these compounds demonstrated significant activity against human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial and Antifungal Activity

Khalifa and Gobouri (2014) synthesized a series of compounds, including those structurally related to the target molecule, and evaluated their biological activity. They found remarkable activities against various pathogenic microorganisms, demonstrating their potential as antimicrobial and antifungal agents (Khalifa & Gobouri, 2014).

Pharmacological Properties

Kumar, Mishra (2020) explored the synthesis of diphenylamine derivatives similar to the target molecule and evaluated their analgesic and anti-inflammatory activities. Their findings suggested the potential of these compounds in treating pain and inflammation (Kumar & Mishra, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound would likely depend on its intended applications. For example, if it shows promise as a drug, future studies might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c24-19-14-8-7-13-18(19)23-26-22(16-9-3-1-4-10-16)20(28-23)15-21(27)25-17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJIJMKLJAGWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=C(N=C(S2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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